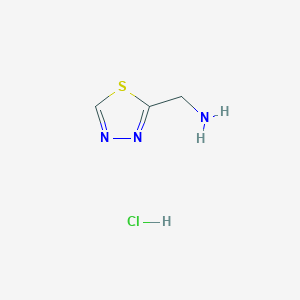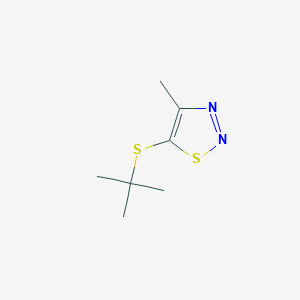
(R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, also known as (R)-3-((t-Boc)amino)-4-(3,4-difluorophenyl)butanoic acid, is a synthetic organic compound that has been used in a variety of laboratory experiments. It is a chiral carboxylic acid, which is a type of organic compound that contains a carboxyl group. This compound has been used in a number of scientific research applications, including as a reagent in organic synthesis and as a substrate for enzyme assays.
Applications De Recherche Scientifique
Asymmetric Synthesis
This compound is utilized in asymmetric synthesis processes, such as in the preparation of β-amino acid pharmacophores, highlighting its importance in the synthesis of pharmacologically active molecules. The asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands and rhodium catalysts results in amino esters with high enantiomeric excess, which are crucial for the development of enantiomerically pure pharmaceuticals (Kubryk & Hansen, 2006).
Chemical Synthesis Techniques
The compound is involved in chemical synthesis techniques, exemplified by its role in the facile synthesis and resolution of constrained cyclopropane analogues of phenylalanine. Such techniques are essential for producing optically pure compounds on a multigram scale, showcasing the compound's utility in the efficient preparation of stereoselectively significant molecules (Jiménez et al., 2001).
Solid-Phase Peptide Synthesis
It also finds application in solid-phase peptide synthesis (SPPS), where its derivatives serve as handles or linkers to facilitate the synthesis of C-terminal peptide amides under mild conditions. This demonstrates its versatility in peptide synthesis, allowing for the retention of sensitive functional groups and enhancing the purity of the synthesized peptides (Han et al., 1996).
Polymer Science
In the field of polymer science, derivatives of this compound contribute to the copolymerization of chiral amino acid-based acetylenes, influencing the helical conformation of copolymers. These findings underscore its significance in the development of polymers with unique chiroptical properties, which can be tailored for specific applications in materials science (Gao, Sanda, & Masuda, 2003).
Catalyst Development
Furthermore, the compound is instrumental in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This application showcases its role in catalysis and the synthesis of enantiomerically enriched products, critical for the pharmaceutical industry (Pastor, Vaestilae, & Adolfsson, 2003).
Propriétés
IUPAC Name |
(3R)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBRONJONQTTA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)

![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)
